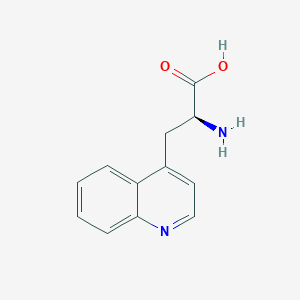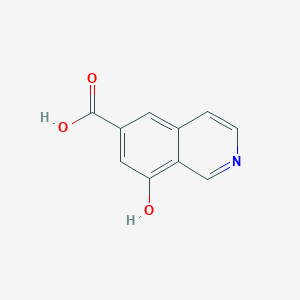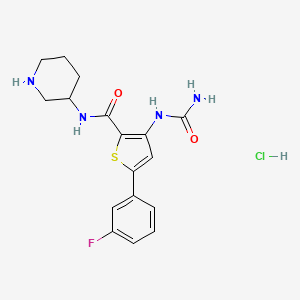
Carbonic acid;4-fluoro-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;4-fluoro-2-methoxyphenol: is an organic compound with the molecular formula C7H7FO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methoxyphenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride ions, followed by Baeyer-Villiger oxidation to yield the phenol . The reaction conditions typically involve the use of a fluoride source, such as potassium fluoride, and an oxidizing agent, such as hydrogen peroxide, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of 4-fluoro-2-methoxyphenol may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
Chemistry: 4-Fluoro-2-methoxyphenol is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. It is also employed in the synthesis of masked o-benzoquinones and other complex organic molecules .
Biology and Medicine: It may be used in the development of new pharmaceuticals with antioxidant or anti-inflammatory properties .
Industry: In the industrial sector, 4-fluoro-2-methoxyphenol is used in the production of specialty chemicals, including polymers and resins. Its unique chemical properties make it valuable in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups contribute to its reactivity and ability to form stable intermediates. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
4-Fluorophenol: Similar in structure but lacks the methoxy group.
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the fluorine atom.
4-Fluoro-2-hydroxybenzaldehyde: Contains a similar aromatic ring with fluorine and hydroxyl groups.
Uniqueness: 4-Fluoro-2-methoxyphenol is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
676515-62-1 |
|---|---|
Molecular Formula |
C15H16F2O7 |
Molecular Weight |
346.28 g/mol |
IUPAC Name |
carbonic acid;4-fluoro-2-methoxyphenol |
InChI |
InChI=1S/2C7H7FO2.CH2O3/c2*1-10-7-4-5(8)2-3-6(7)9;2-1(3)4/h2*2-4,9H,1H3;(H2,2,3,4) |
InChI Key |
BNTAVHPJGMVCLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)O.COC1=C(C=CC(=C1)F)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)

![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)




![(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12514122.png)
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)

![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
